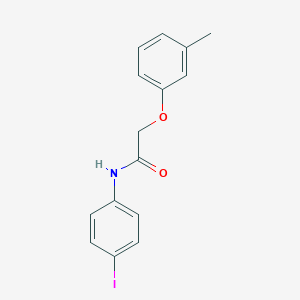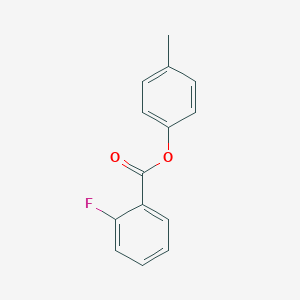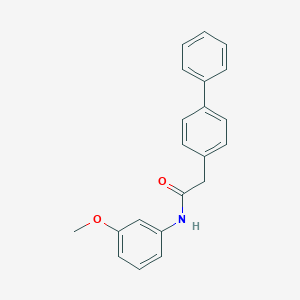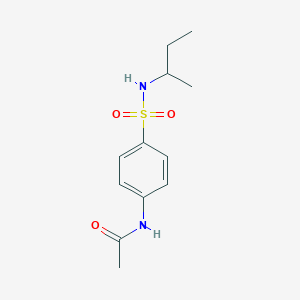![molecular formula C12H9F3N2OS B269525 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine inhibits the activity of protein kinase B (PKB/Akt) by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which include a variety of proteins involved in cell survival, proliferation, and metabolism. Inhibition of PKB/Akt activity leads to the induction of apoptosis in cancer cells and to the sensitization of these cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 (GSK3) and p70S6 kinase, which are involved in a variety of cellular processes. It has also been shown to inhibit the growth of other types of cancer cells, including breast, lung, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine in lab experiments is its potent inhibitory activity against PKB/Akt. This allows researchers to study the effects of PKB/Akt inhibition on various cellular processes and to test the efficacy of this compound in cancer therapy. One limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine. One direction is to study the effects of this compound on other types of cancer cells and to determine the optimal dosing and administration regimens for its use in cancer therapy. Another direction is to study the effects of this compound on other signaling pathways that are involved in cancer development and progression. Finally, there is a need to develop more potent and selective inhibitors of PKB/Akt that can be used in cancer therapy with fewer side effects.
Scientific Research Applications
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of protein kinase B (PKB/Akt), a key signaling molecule that promotes cell survival and proliferation. Inhibition of PKB/Akt activity has been shown to induce apoptosis (programmed cell death) in cancer cells and to sensitize them to chemotherapy and radiation therapy.
properties
Product Name |
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine |
|---|---|
Molecular Formula |
C12H9F3N2OS |
Molecular Weight |
286.27 g/mol |
IUPAC Name |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C12H9F3N2OS/c1-19-11-16-6-5-10(17-11)18-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3 |
InChI Key |
AJGXZYXSVJUKBU-UHFFFAOYSA-N |
SMILES |
CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B269448.png)







![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)


